Cas no 2228946-16-3 (5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene)
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene
- EN300-1795223
- 2228946-16-3
-
- Inchi: 1S/C11H15N3O2/c1-8-10(15-2)6-9(4-5-13-14-12)7-11(8)16-3/h6-7H,4-5H2,1-3H3
- InChI Key: NPQAQYXZYURMFU-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C=1C)OC)CCN=[N+]=[N-]
Computed Properties
- Exact Mass: 221.116426730g/mol
- Monoisotopic Mass: 221.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 32.8Ų
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795223-1g |
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene |
2228946-16-3 | 1g |
$728.0 | 2023-09-19 | ||
| Enamine | EN300-1795223-5g |
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene |
2228946-16-3 | 5g |
$2110.0 | 2023-09-19 | ||
| Enamine | EN300-1795223-10g |
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene |
2228946-16-3 | 10g |
$3131.0 | 2023-09-19 | ||
| Enamine | EN300-1795223-0.05g |
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene |
2228946-16-3 | 0.05g |
$612.0 | 2023-09-19 | ||
| Enamine | EN300-1795223-0.1g |
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene |
2228946-16-3 | 0.1g |
$640.0 | 2023-09-19 | ||
| Enamine | EN300-1795223-0.25g |
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene |
2228946-16-3 | 0.25g |
$670.0 | 2023-09-19 | ||
| Enamine | EN300-1795223-0.5g |
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene |
2228946-16-3 | 0.5g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1795223-1.0g |
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene |
2228946-16-3 | 1g |
$728.0 | 2023-06-02 | ||
| Enamine | EN300-1795223-2.5g |
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene |
2228946-16-3 | 2.5g |
$1428.0 | 2023-09-19 | ||
| Enamine | EN300-1795223-5.0g |
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene |
2228946-16-3 | 5g |
$2110.0 | 2023-06-02 |
5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene
Professional Introduction to Compound with CAS No. 2228946-16-3 and Product Name: 5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene
The compound with the CAS number 2228946-16-3 and the product name 5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene represents a significant advancement in the field of pharmaceutical chemistry and molecular biology. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and biochemical research. The presence of both azido and methoxy functional groups, along with a dimethyl substituent, makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for specialized aromatic compounds has surged, particularly in the context of developing novel therapeutic agents. The 5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene molecule is no exception. Its structural composition allows for diverse chemical modifications, making it a valuable building block in the synthesis of pharmacophores. The azido group, in particular, is a crucial feature that enables further functionalization through reactions such as azide-alkyne cycloaddition (click chemistry), which is widely employed in medicinal chemistry to construct complex molecular architectures.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The 1,3-dimethoxy and 2-methyl substituents contribute to the compound's lipophilicity and binding affinity, which are critical factors in drug design. Recent studies have highlighted the importance of such aromatic compounds in modulating biological pathways associated with diseases such as cancer and inflammatory disorders. The 5-(2-azidoethyl) moiety further enhances its utility by providing a site for selective modification, enabling researchers to tailor its properties for specific applications.
Current research in the field of chemical biology has demonstrated that derivatives of 5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene exhibit promising activity as inhibitors of certain enzymes involved in disease pathways. For instance, preliminary studies have shown that modified analogs of this compound can interact with protein targets implicated in cancer progression, suggesting their potential as leads for new drug candidates. The ability to precisely modify the structure while retaining key pharmacological properties makes this compound an attractive candidate for further investigation.
The synthesis of 5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are often employed to introduce the desired functional groups. The efficiency of these synthetic routes is crucial for large-scale production, which is essential for both academic research and industrial applications.
In addition to its pharmaceutical applications, this compound has shown promise in materials science and nanotechnology. The unique electronic properties conferred by its aromatic core make it a candidate for use in organic electronics and optoelectronic devices. Researchers are exploring its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its ability to absorb and emit light at specific wavelengths could be exploited for enhanced performance.
The safety profile of 5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene is another critical consideration. While the compound itself is not classified as hazardous under standard conditions, proper handling procedures must be followed during synthesis and experimentation to prevent unintended reactions. Storage conditions should also be carefully controlled to avoid degradation or decomposition. As with any chemical reagent used in research settings, adherence to good laboratory practices (GLP) is essential to ensure both operator safety and the integrity of experimental results.
The future prospects for this compound are vast. Ongoing research aims to expand its utility by exploring new synthetic pathways and applications. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to novel therapeutics and advanced materials based on derivatives of 5-(2-azidoethyl)-1,3-dimethoxy-2-methylbenzene. As our understanding of biological systems continues to grow, so too will the demand for specialized compounds like this one.
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